4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1323919-57-8
Cat. No.: VC3076505
Molecular Formula: C18H23BrN4O2
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester - 1323919-57-8](/images/structure/VC3076505.png)
Specification
CAS No. | 1323919-57-8 |
---|---|
Molecular Formula | C18H23BrN4O2 |
Molecular Weight | 407.3 g/mol |
IUPAC Name | tert-butyl 4-[4-(5-bromopyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H23BrN4O2/c1-18(2,3)25-17(24)22-6-4-16(5-7-22)23-12-14(10-21-23)13-8-15(19)11-20-9-13/h8-12,16H,4-7H2,1-3H3 |
Standard InChI Key | DCQGWRXQFFUGBZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=CN=C3)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=CN=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester is a multifunctional heterocyclic compound characterized by its distinct structural elements. The compound features a 5-bromopyridin-3-yl substituent connected to a pyrazole ring, which is linked to a piperidine core. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting strategy in organic synthesis. This structural arrangement results in a molecule with multiple nitrogen-containing heterocycles connected in a specific orientation .
Basic Chemical Properties
The comprehensive chemical properties of the compound are summarized in the table below:
Property | Value |
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CAS Number | 1323919-57-8 |
Molecular Formula | C₁₈H₂₃BrN₄O₂ |
Molecular Weight | 407.3 g/mol |
SMILES Notation | CC(C)(C)OC(=O)N1CCC(n2cc(-c3cncc(Br)c3)cn2)CC1 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The SMILES notation represents the structure in a linear format, encoding the specific arrangement of atoms and bonds within the molecule .
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical reactivity and potential applications:
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Bromopyridine moiety: The bromine substituent on the pyridine ring provides a reactive site for potential cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings).
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Pyrazole heterocycle: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
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Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom.
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tert-Butyloxycarbonyl (Boc) protecting group: A common protecting group for amines that can be selectively removed under acidic conditions.
These functional groups collectively define the compound's chemical behavior, reactivity profile, and potential utility in chemical synthesis .
Structural Comparison with Related Compounds
To better understand the structural context of 4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester, it is valuable to compare it with structurally related compounds.
Comparison with tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
The compound tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-50-3) represents a simpler structural analog, where the bromopyridine moiety is replaced by a bromine directly on the pyrazole ring. This compound has a molecular weight of 330.22 g/mol and shares the core piperidine-Boc structure with our target compound .
The key difference lies in the position of the bromine atom and the absence of the pyridine ring, which likely results in different reactivity patterns and potential applications. The presence of bromine directly on the pyrazole in this analog may make it more suitable for certain cross-coupling reactions compared to our target compound .
Comparison with Other Piperidine-1-carboxylic acid tert-butyl ester Derivatives
Several other compounds sharing the piperidine-1-carboxylic acid tert-butyl ester scaffold exist, including:
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4-[3-(4-Nitro-pyrazol-1-yl)-propyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1625680-27-4), which features a nitro-pyrazole connected to the piperidine via a propyl linker rather than direct attachment .
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tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), which incorporates a piperazine ring instead of piperidine and lacks the pyrazole moiety .
These structural variations highlight the versatility of the piperidine/piperazine-Boc scaffold in creating diverse chemical entities with potentially different biological and chemical properties .
Comparison Table of Related Compounds
The following table presents a comparative analysis of 4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester and structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester | 1323919-57-8 | C₁₈H₂₃BrN₄O₂ | 407.3 | Bromopyridine-pyrazole-piperidine-Boc |
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-50-3 | C₁₃H₂₀BrN₃O₂ | 330.22 | Bromopyrazole-piperidine-Boc |
4-[3-(4-Nitro-pyrazol-1-yl)-propyl]-piperidine-1-carboxylic acid tert-butyl ester | 1625680-27-4 | C₁₆H₂₆N₄O₄ | 338.4 | Nitropyrazole-propyl-piperidine-Boc |
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | C₁₄H₂₂N₄O₂ | 278.35 | Aminopyridine-piperazine-Boc |
This comparison highlights the structural diversity within this class of compounds and provides context for understanding the unique features of the target compound .
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